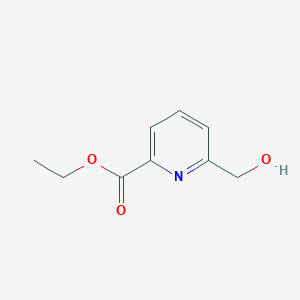

Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-(hydroxymethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(12)8-5-3-4-7(6-11)10-8/h3-5,11H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDFOARSBQKJGNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448367 | |

| Record name | Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41337-81-9 | |

| Record name | 2-Pyridinecarboxylic acid, 6-(hydroxymethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41337-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyridinecarboxylic acid, 6-(hydroxymethyl)-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ethyl 6-(hydroxymethyl)picolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a primary synthetic route for Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the readily available 2,6-pyridinedicarboxylic acid. The core of this synthesis lies in the selective mono-reduction of a diester intermediate. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate replication and further investigation.

Synthetic Strategy Overview

The principal synthetic pathway detailed in this guide for the preparation of this compound is outlined below. The strategy hinges on the initial formation of the diethyl ester of 2,6-pyridinedicarboxylic acid, followed by a controlled reduction of one of the two ester groups to a primary alcohol.

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl 2,6-pyridinedicarboxylate

This initial step involves a classic Fischer esterification of 2,6-pyridinedicarboxylic acid with ethanol, catalyzed by sulfuric acid.

Reaction:

An In-depth Technical Guide on Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate is a pyridine derivative with potential applications in medicinal chemistry, particularly in the development of novel anti-inflammatory and antimicrobial agents. This document provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an analysis of its known biological activities. The information is presented to support further research and development efforts involving this compound.

Chemical and Physical Properties

This compound, also known as ethyl 6-(hydroxymethyl)picolinate, is a heterocyclic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol .[1][2][3] Its chemical structure features a pyridine ring substituted with an ethyl carboxylate group at position 2 and a hydroxymethyl group at position 6.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 41337-81-9 | [1][2][3] |

| Molecular Formula | C9H11NO3 | [1][2][3] |

| Molecular Weight | 181.19 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥98% | [3] |

| Storage Temperature | -20°C or Room Temperature | [1][3] |

Synthesis

A common and effective method for the synthesis of this compound involves the selective reduction of one of the ester groups of a diester precursor, such as dimethyl pyridine-2,6-dicarboxylate.[4]

Experimental Protocol: Synthesis of this compound

Materials:

-

Dimethyl pyridine-2,6-dicarboxylate

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (THF)

-

Ethanol (absolute)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (NaHCO3)

-

Anhydrous sodium sulfate (Na2SO4)

-

Ethyl acetate

-

Hexane

-

Silica gel (for column chromatography)

Procedure:

-

Reduction of Dimethyl pyridine-2,6-dicarboxylate:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend dimethyl pyridine-2,6-dicarboxylate in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a calculated amount of LiAlH4 (typically 0.5 to 1.0 equivalents to selectively reduce one ester group) to the stirred suspension. The exact stoichiometry may need to be optimized.

-

Allow the reaction to stir at 0°C for a specified time (e.g., 1-2 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Carefully quench the reaction by the sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water.

-

Filter the resulting mixture to remove the aluminum salts and wash the solid with THF.

-

Combine the filtrate and washes and evaporate the solvent under reduced pressure to obtain the crude methyl 6-(hydroxymethyl)picolinate.

-

-

Esterification to Ethyl Ester:

-

Dissolve the crude methyl 6-(hydroxymethyl)picolinate in absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent, to afford pure this compound.

-

Spectroscopic Data

Table 2: Predicted and Analogous Spectroscopic Data

| Technique | Expected Features for this compound |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), a singlet for the hydroxymethyl protons (around 4.7 ppm), and aromatic protons on the pyridine ring (in the 7-8 ppm region). |

| ¹³C NMR | Resonances for the ethyl group carbons (around 61 ppm and 14 ppm), the hydroxymethyl carbon (around 64 ppm), the pyridine ring carbons (in the 120-160 ppm range), and the carbonyl carbon of the ester (around 165 ppm). |

| FT-IR (cm⁻¹) | Characteristic peaks for O-H stretching (broad, ~3400 cm⁻¹), C-H stretching (~2900-3000 cm⁻¹), C=O stretching of the ester (~1720 cm⁻¹), and C=N and C=C stretching of the pyridine ring (~1580-1600 cm⁻¹). |

| Mass Spec (m/z) | Expected molecular ion peak [M]+ at approximately 181.19. |

Biological Activity and Potential Applications

Pyridine and its derivatives are recognized for their wide range of biological activities, serving as crucial scaffolds in drug discovery.[5] Specifically, pyridine carboxylic acid derivatives have shown promise as anti-inflammatory and antimicrobial agents.[6][7][8][9]

Anti-inflammatory Potential

Some imidazo[1,2-a]pyridine carboxylic acid derivatives have been shown to exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes.[6] Although the specific mechanism of this compound has not been elucidated, its structural similarity to other anti-inflammatory pyridine derivatives suggests it may also target pathways involved in inflammation.

Antimicrobial Potential

Pyridine-2,6-dithiocarboxylic acid, another related compound, has demonstrated antimicrobial properties through metal sequestration.[8] The nitrogen and oxygen atoms in this compound could potentially chelate metal ions essential for microbial growth, suggesting a possible mechanism for antimicrobial activity. Furthermore, various chiral macrocyclic and linear pyridine carboxamides have been synthesized and shown to possess significant antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi.[7]

Future Directions

Further research is warranted to fully characterize the pharmacological profile of this compound. Key areas for future investigation include:

-

Detailed Biological Screening: Comprehensive in vitro and in vivo studies are needed to quantify its anti-inflammatory and antimicrobial efficacy. This should include determining IC50 values against relevant targets and assessing its spectrum of activity against various microbial strains.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound will be crucial for its development as a therapeutic agent.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs will help in identifying the key structural features responsible for its biological activity and in optimizing its potency and selectivity.

This technical guide provides a foundational understanding of this compound, highlighting its properties and potential as a valuable scaffold in drug discovery. The provided experimental framework and data summaries are intended to facilitate further exploration and development of this promising compound.

References

- 1. rsc.org [rsc.org]

- 2. usbio.net [usbio.net]

- 3. calpaclab.com [calpaclab.com]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents | MDPI [mdpi.com]

- 8. Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and anti-inflammatory activity of 2-pyridyl-2-thiobenzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate

CAS Number: 41337-81-9

This technical guide provides a comprehensive overview of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate, a key heterocyclic building block for researchers, scientists, and professionals in drug development and medicinal chemistry.

Chemical Identity and Properties

This compound, also known as Ethyl 6-(hydroxymethyl)picolinate, is a disubstituted pyridine derivative. Its structure features an ethyl ester at the 2-position and a hydroxymethyl group at the 6-position, making it a versatile intermediate for the synthesis of more complex molecules.[1][2][3][4]

Physicochemical Properties

The compound is typically a white to off-white solid at room temperature.[5] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 41337-81-9 | [1][6] |

| Molecular Formula | C₉H₁₁NO₃ | [1][6] |

| Molecular Weight | 181.19 g/mol | [6] |

| Appearance | White to off-white solid | [5] |

| Purity | ≥97% or ≥98% (Commercially available) | [2] |

| Boiling Point | 337.114°C at 760 mmHg | [3] |

| Density | 1.201 g/cm³ | [3] |

| Refractive Index | 1.538 | [3] |

| Flash Point | 157.681°C | [3] |

| Storage Temperature | Room temperature, 2-8°C, or -20°C | [1][6] |

Spectral Data

Definitive spectral data is crucial for the correct identification and characterization of the compound. While full spectra are best obtained from primary literature or in-house analysis, characteristic peaks from NMR and other spectroscopic techniques are expected. Chemical databases indicate the availability of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data.[7][8]

Synthesis and Experimental Protocols

The primary route for the synthesis of Ethyl 6-(hydroxymethyl)picolinate reported in the literature involves the selective reduction of one of the ester groups of a diester precursor.[9][10]

Synthesis from Dimethyl Pyridine-2,6-dicarboxylate

A documented method involves the synthesis from dimethyl pyridine-2,6-dicarboxylate.[9][10] This process is based on the selective reduction of one of the two methyl ester groups to a hydroxymethyl group, followed by transesterification to the ethyl ester, or a direct selective reduction-esterification sequence.

Experimental Protocol:

-

Step 1: Selective Reduction. A solution of dimethyl pyridine-2,6-dicarboxylate in a suitable solvent (e.g., a mixture of methanol and an inert solvent) is cooled in an ice bath. A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise while maintaining the low temperature. The reaction is stirred for several hours, and its progress is monitored by thin-layer chromatography (TLC).

-

Step 2: Work-up and Extraction. Upon completion, the reaction is quenched by the slow addition of water or a dilute acid. The solvent is removed under reduced pressure, and the aqueous residue is extracted multiple times with an organic solvent like ethyl acetate. The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated.

-

Step 3: (If necessary) Transesterification. If the methyl ester remains, the resulting methyl 6-(hydroxymethyl)picolinate is dissolved in ethanol. A catalytic amount of acid (e.g., sulfuric acid) is added, and the mixture is refluxed. The reaction is monitored until completion.

-

Step 4: Purification. The crude product is purified by column chromatography on silica gel to yield the final product, this compound.

Below is a logical workflow for the synthesis process.

Reactivity and Applications

As a functionalized heterocyclic compound, this compound serves as a valuable intermediate in organic synthesis.

Chemical Reactivity

The compound possesses three main reactive sites: the pyridine ring, the hydroxymethyl group, and the ethyl ester group.

-

Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. It can also undergo etherification or be converted to a leaving group (e.g., a halide or tosylate) for subsequent nucleophilic substitution reactions.

-

Ethyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to an amide via aminolysis or reduced to a primary alcohol.

-

Pyridine Ring: The nitrogen atom of the pyridine ring can act as a base or a nucleophile. The ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene.

The logical relationship of its reactive sites is depicted in the diagram below.

Applications in Drug Discovery and Medicinal Chemistry

Pyridine derivatives are a cornerstone in pharmaceutical development, exhibiting a wide array of biological activities including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[11] While specific biological data for this compound is not widely published, its structural motifs are present in many biologically active molecules. It serves as a key precursor for the synthesis of more complex ligands and potential drug candidates, where the hydroxymethyl and ester groups can be elaborated to introduce pharmacophoric features or to modulate physicochemical properties.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound.

Hazard Identification

The compound is associated with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Recommended Handling

-

Work in a well-ventilated area or in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

This guide is intended for research and development purposes and should be used in conjunction with a comprehensive understanding of laboratory safety practices.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 6-hydroxymethyl-pyridine-2-carboxylic acid ethyl ester manufacturers and suppliers in india [chemicalbook.com]

- 3. ethyl 6-(hydroxymethyl)picolinate | 41337-81-9 [chemnet.com]

- 4. 6-HYDROXYMETHYL-PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER CAS#: 41337-81-9 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. usbio.net [usbio.net]

- 7. 6-HYDROXYMETHYL-PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER(41337-81-9) 1H NMR [m.chemicalbook.com]

- 8. 41337-81-9 | Ethyl 6-(hydroxymethyl)picolinate | Alcohols | Ambeed.com [ambeed.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its physicochemical properties, outlines a detailed experimental protocol for its synthesis, and explores its potential biological applications, particularly in the context of cancer research.

Core Compound Data

This compound is a pyridine derivative with both an ester and a hydroxymethyl functional group. These features make it a versatile building block for the synthesis of more complex molecules.

| Property | Value | Source |

| Molecular Weight | 181.19 g/mol | [1] |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| CAS Number | 41337-81-9 | [1] |

| Appearance | White to yellow to light brown solid | |

| Purity | Typically ≥97% | [2] |

| Storage Temperature | -20°C | [1] |

Synthetic Experimental Protocol

The synthesis of this compound can be achieved through a two-step process starting from the commercially available Dimethyl pyridine-2,6-dicarboxylate. The process involves the selective reduction of one of the methyl ester groups to a hydroxymethyl group, followed by transesterification of the remaining methyl ester to an ethyl ester.

Step 1: Selective Reduction of Dimethyl pyridine-2,6-dicarboxylate

This step aims to selectively reduce one ester group of Dimethyl pyridine-2,6-dicarboxylate to yield Mthis compound.

Materials:

-

Dimethyl pyridine-2,6-dicarboxylate

-

Lithium borohydride (LiBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous solution of ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Dimethyl pyridine-2,6-dicarboxylate (1 equivalent) in anhydrous THF.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of lithium borohydride (1-1.2 equivalents) in THF to the reaction mixture. The slow addition is crucial for selectivity.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by the slow addition of methanol at 0°C.

-

Add a saturated aqueous solution of ammonium chloride and extract the product with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield Mthis compound.

Step 2: Transesterification to this compound

This step converts the methyl ester of the intermediate to the desired ethyl ester.

Materials:

-

Mthis compound

-

Ethanol, absolute

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

Procedure:

-

Dissolve Mthis compound (1 equivalent) in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Heat the reaction mixture to reflux and monitor by TLC. The reaction may take several hours to reach completion.

-

After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product, this compound, can be further purified by recrystallization or silica gel chromatography if necessary.

Potential Biological Activity and Signaling Pathway

While specific biological activities for this compound are not extensively documented, related pyridine-2-carboxylate derivatives have shown promise as enzyme inhibitors. Notably, derivatives of 6-formyl-pyridine-2-carboxylic acid have been investigated for their in vitro telomerase inhibitory activity.[3] Telomerase is an enzyme crucial for the maintenance of telomere length in cancer cells, and its inhibition is a key strategy in cancer therapy.

The 3,4-dichlorothiophenol ester of 6-formyl-pyridine-2-carboxylic acid, a structurally related compound, has demonstrated significant in vitro telomerase inhibitory activity and in vivo tumor suppression.[3] Another telomerase inhibitor lead compound has been identified with an IC₅₀ of 1.0 µM.[4]

| Compound | Target | Activity (IC₅₀) | Reference |

| Pyridine-2-carboxylate Derivative (Lead Compound) | Telomerase | 1.0 µM | [4] |

| 3,4-dichlorothiophenol ester of 6-formyl-pyridine-2-carboxylic acid | Telomerase | High in vitro activity | [3] |

Based on this, a hypothetical mechanism of action for a pyridine-2-carboxylate derivative as a telomerase inhibitor can be proposed. The compound could potentially bind to the active site of the telomerase reverse transcriptase (TERT) subunit or interact with the RNA component (TERC), thereby inhibiting its function. This would lead to progressive telomere shortening in cancer cells, ultimately triggering cellular senescence or apoptosis.

This guide provides foundational information for researchers interested in this compound. The provided synthetic protocol offers a practical starting point for its preparation, and the exploration of its potential as a telomerase inhibitor highlights a promising avenue for future drug discovery efforts. Further investigation is warranted to fully elucidate the biological activities and therapeutic potential of this and related compounds.

References

- 1. usbio.net [usbio.net]

- 2. 6-hydroxymethyl-pyridine-2-carboxylic acid ethyl ester manufacturers and suppliers in india [chemicalbook.com]

- 3. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

physical and chemical properties of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate

An In-depth Technical Guide on Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. As a substituted pyridine derivative, it incorporates three key functional groups: an ethyl ester, a hydroxymethyl group, and a pyridine ring. This unique combination makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly those with potential therapeutic applications. This document provides a comprehensive overview of its physical and chemical properties, potential applications, and a conceptual framework for its synthesis and analysis.

Chemical Identity and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Chemical Structure

Caption: Chemical structure of this compound.

Properties Summary

The following tables summarize the key identifiers and physico-chemical properties of this compound.

| Identifier | Value | Source |

| CAS Number | 41337-81-9 | [1][2][3] |

| Molecular Formula | C₉H₁₁NO₃ | [1][2][3][4] |

| Molecular Weight | 181.19 g/mol | [1][3] |

| Purity | Typically ≥97% or ≥98% | [2][5] |

| Physical Property | Value | Source |

| Appearance | White to off-white solid | [6] |

| Boiling Point | 337.1 ± 32.0 °C (Predicted) | [6] |

| Density | 1.200 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 13.02 ± 0.10 (Predicted) | [6] |

| Storage Temperature | Varies by supplier; -20°C, 2-8°C, or Room Temperature | [1][2][3][6] |

Chemical Properties and Reactivity

This compound is characterized by three main reactive sites:

-

Pyridine Ring: The nitrogen atom in the pyridine ring imparts basic properties and can be quaternized. The ring itself can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions and the directing effects of the existing substituents.

-

Ethyl Ester Group: The ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification or be reduced to an alcohol.

-

Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. It can also be converted to other functional groups, such as halides or ethers, or participate in esterification reactions.

This multifunctionality makes it a valuable precursor in the synthesis of various pyridine derivatives, which are important scaffolds in the development of anti-inflammatory and antimicrobial agents[7].

Experimental Protocols

Conceptual Synthesis Workflow

The synthesis of a substituted pyridine like this would typically involve a multi-step process, likely starting from a more readily available pyridine or by constructing the pyridine ring through a condensation reaction. A generalized workflow is depicted below.

Caption: A conceptual workflow for the synthesis and purification of a chemical intermediate.

Methodology for a Key Cited Experiment (Conceptual)

Although a direct protocol for the synthesis of the title compound was not found, a related procedure for the preparation of a substituted pyridone provides insight into the potential synthetic strategies that could be adapted. For instance, the synthesis of 3-cyano-6-methyl-2(1)-pyridone involves the condensation of sodium formylacetone with cyanoacetamide[8].

A hypothetical adaptation for the synthesis of a pyridine carboxylate might involve:

-

Reaction Setup: A suitable precursor, such as a substituted pyridine with a methyl group and a carboxylic acid, would be placed in a reaction vessel with a solvent.

-

Reaction: The methyl group could be functionalized to a hydroxymethyl group via a controlled oxidation, and the carboxylic acid could be esterified by reacting it with ethanol under acidic conditions.

-

Workup: After the reaction is complete, the mixture would be neutralized, and the product extracted into an organic solvent.

-

Purification: The crude product would then be purified, typically using column chromatography on silica gel to separate the desired product from any unreacted starting materials or byproducts.

-

Analysis: The final product's identity and purity would be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Applications in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of more complex molecules with potential biological activity. Its utility has been noted in the development of novel anti-inflammatory and antimicrobial agents[7]. The pyridine scaffold is a common feature in many approved drugs, and the presence of both an ester and an alcohol group on this molecule provides two distinct points for further chemical modification, allowing for the exploration of a diverse chemical space in drug discovery programs.

Safety, Handling, and Storage

-

Handling: Standard laboratory safety precautions should be observed when handling this chemical, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

-

Storage: There is some variation in the recommended storage temperatures from different suppliers, with recommendations including -20°C, 2-8°C, and room temperature[1][2][3][6]. For long-term stability, storage at or below 2-8°C is advisable, protected from light and moisture.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its key physical and chemical properties, particularly its multiple reactive sites, make it an important building block for the synthesis of novel compounds, especially in the fields of medicinal chemistry and drug development. While detailed synthetic protocols are not widely published, its structure suggests that it can be readily employed in a variety of chemical transformations to generate diverse libraries of pyridine-based molecules for biological screening. Further research into its applications is likely to yield new and interesting chemical entities with potential therapeutic value.

References

- 1. usbio.net [usbio.net]

- 2. calpaclab.com [calpaclab.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 6-HYDROXYMETHYL-PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER CAS#: 41337-81-9 [amp.chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

The Versatile Heterocycle: A Technical Guide to Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Properties, and Applications of a Key Pyridine Building Block.

Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate, a substituted pyridine derivative, is a valuable heterocyclic building block in modern organic synthesis. Its bifunctional nature, featuring a reactive hydroxyl group and an ester moiety on a stable pyridine core, makes it an important intermediate for the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, key chemical data, and functionalization, offering a technical resource for professionals engaged in chemical research and development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its identification, purification, and use in subsequent synthetic steps.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| CAS Number | 41337-81-9 | |

| Appearance | White to off-white solid | |

| Melting Point | 121 °C–123 °C | [1] |

| Boiling Point (Predicted) | 337.1 °C at 760 mmHg | |

| Density (Predicted) | 1.201 g/cm³ | |

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 7.94 (s, 2H, H-Py), 7.48-7.32 (m, 5H, H-Bz), 5.25 (s, 2H, OCH₂-Bz), 5.15 (s, 2H, CH₂OH), 4.32 (q, J=2.4 Hz, 2H, -CH₂), 1.43 (t, J=2.4 Hz, 3H, -CH₃) | [1] |

| Mass Spec (ESI-MS, m/z) | Found: 288.9 [M+H]⁺ (for benzyloxy- derivative C₁₆H₁₇NO₄) | [1] |

Note: Spectroscopic data is for the closely related precursor, Ethyl 4-(benzyloxy)-6-(hydroxymethyl)pyridine-2-carboxylate, as detailed in the synthesis protocol.

Synthesis and Experimental Protocols

The synthesis of this compound is most effectively achieved through a selective reduction of a corresponding diester precursor. The following protocols detail a reliable synthetic pathway.

Protocol 1: Synthesis of Diethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate (Precursor)

This initial step prepares the necessary diester starting material.

Materials:

-

Diethyl 4-hydroxypyridine-2,6-dicarboxylate (500 mg, 2.08 mmol)

-

Potassium carbonate (1.72 g, 12.50 mmol)

-

Benzyl bromide

-

Acetonitrile (ACN) (10 mL)

Procedure:

-

Dissolve Diethyl 4-hydroxypyridine-2,6-dicarboxylate and potassium carbonate in acetonitrile.

-

Add benzyl bromide to the solution.

-

Stir the reaction mixture at reflux for 4 hours.

-

Monitor the reaction to completion using thin-layer chromatography.

-

Upon completion, perform a standard aqueous work-up and extract the product with an organic solvent.

-

Purify the crude product via column chromatography to yield the title precursor.

-

Yield: 86%

-

Protocol 2: Synthesis of Ethyl 4-(benzyloxy)-6-(hydroxymethyl)pyridine-2-carboxylate

This protocol describes the selective mono-reduction of the diester to furnish the title compound.

Materials:

-

Diethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate (200 mg, 0.608 mmol)

-

Sodium borohydride (NaBH₄) (20 mg, 0.486 mmol)

-

Ethanol (EtOH) (6 mL)

-

Dichloromethane (DCM)

-

Water

Procedure:

-

Dissolve Diethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate in ethanol.

-

Slowly add sodium borohydride to the solution.

-

Stir the reaction at reflux for 1 hour.[1]

-

Extract the crude product using a dichloromethane/water system.[1]

-

The resulting white powder can be used without further purification.[1]

-

Yield: 67%[1]

-

Reactivity and Application as a Building Block

The primary utility of this compound lies in the orthogonal reactivity of its hydroxyl and ester functionalities. The hydroxyl group is readily converted into a variety of other functional groups, providing a handle for further molecular elaboration. A prime example is its conversion to a chloromethyl derivative, a key intermediate for introducing the pyridine core into larger scaffolds via nucleophilic substitution.

Protocol 3: Synthesis of Ethyl 4-(benzyloxy)-6-(chloromethyl)pyridine-2-carboxylate

This protocol demonstrates the activation of the hydroxymethyl group for subsequent reactions.

Materials:

-

Ethyl 4-(benzyloxy)-6-(hydroxymethyl)pyridine-2-carboxylate

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve Ethyl 4-(benzyloxy)-6-(hydroxymethyl)pyridine-2-carboxylate in dichloromethane.

-

Add thionyl chloride to the solution.

-

Stir the reaction at room temperature for 3 hours.

-

Upon completion, carefully quench the reaction and remove the solvent under reduced pressure to yield the chloromethyl product.

This transformation is a critical step in the synthesis of more complex molecules, such as hexadentate ligands used in coordination chemistry or macrocycles with potential applications in drug discovery.[2][3][4] The activated chloromethyl group can react with amines, thiols, or other nucleophiles to build larger, more complex molecular architectures.

Conclusion

This compound is a highly functional and synthetically accessible building block. The protocols outlined in this guide demonstrate a clear and efficient pathway to its synthesis and subsequent activation. Its capacity for selective functionalization at two distinct points makes it a valuable precursor for the development of novel ligands, complex macrocycles, and potential pharmaceutical agents. This technical guide serves as a foundational resource for chemists aiming to incorporate this versatile pyridine derivative into their synthetic programs.

References

- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Coordination Chemistry of Hexadentate Picolinic Acid Based Bispidine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Macrocyclic drugs and synthetic methodologies toward macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Discovery and History of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate, a pyridine derivative with the chemical formula C₉H₁₁NO₃, has emerged as a valuable building block in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, synthesis, and characterization. Detailed experimental protocols, quantitative data, and logical workflows are presented to facilitate its application in research and drug development. While the initial synthesis was reported in 2007, the specific biological activities of the compound itself remain largely unexplored in publicly available literature. However, its structural motifs are present in various biologically active molecules, suggesting its potential as a key intermediate in the development of novel therapeutics.

Introduction

Pyridine and its derivatives are fundamental heterocyclic compounds that are integral to the development of a wide range of pharmaceuticals and agrochemicals. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged scaffolds in medicinal chemistry. This compound, also known by its alternative name ethyl 6-(hydroxymethyl)picolinate, is a disubstituted pyridine ring bearing both an ethyl ester and a hydroxymethyl group. These functional groups offer versatile handles for further chemical modifications, making it an attractive starting material for the synthesis of more complex molecules.

This guide details the initial discovery and synthesis of this compound, providing a thorough examination of the experimental procedures and characterization data. It aims to serve as a practical resource for researchers utilizing this compound in their synthetic endeavors.

Discovery and First Synthesis

The first documented synthesis of this compound was reported by Jian-Ying Huang and Hong-Ze Liang in 2007 in the journal Acta Crystallographica Section E: Structure Reports Online. The primary objective of their work, as presented in the publication, was the synthesis and crystallographic characterization of the molecule. The synthesis was achieved through a selective reduction of the diester, dimethyl pyridine-2,6-dicarboxylate.

The historical context for this initial synthesis, beyond its crystallographic interest, is not explicitly detailed in the original publication. However, the presence of both a reactive hydroxymethyl group and a modifiable ester group on a pyridine scaffold suggests its potential utility as a versatile intermediate for constructing more complex, biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 41337-81-9 | [1] |

| Molecular Formula | C₉H₁₁NO₃ | [2] |

| Molecular Weight | 181.19 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | -20°C | [2] |

Experimental Protocols

The seminal synthesis of this compound was achieved through the selective reduction of dimethyl pyridine-2,6-dicarboxylate. The detailed experimental protocol is outlined below, based on the information provided in the supplementary materials of the 2007 publication by Huang and Liang.

Synthesis of this compound

Starting Material: Dimethyl pyridine-2,6-dicarboxylate Reagents: Sodium borohydride (NaBH₄), Methanol, Dichloromethane, Ethyl acetate, Petroleum ether Equipment: Round-bottom flask, Magnetic stirrer, Reflux condenser, Rotary evaporator, Silica gel column for chromatography

Procedure:

-

A solution of dimethyl pyridine-2,6-dicarboxylate (1.0 eq) is prepared in a solvent mixture of methanol and dichloromethane.

-

The solution is cooled to 0°C using an ice bath.

-

Sodium borohydride (1.0 eq) is added portion-wise to the stirred solution.

-

The reaction mixture is allowed to stir at room temperature overnight.

-

The reaction is quenched by the addition of aqueous HCl.

-

The resulting solution is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate and petroleum ether as the eluent to yield this compound as a white solid.

Quantitative Data from Synthesis:

| Parameter | Value |

| Yield | 92% |

| Melting Point | Not reported |

Note: The detailed experimental parameters such as concentrations, reaction times, and specific solvent ratios should be referred from the original publication's supplementary information.

Characterization Data

The structure of this compound has been confirmed through various spectroscopic and crystallographic techniques.

| Method | Key Findings |

| ¹H NMR | Consistent with the presence of an ethyl group, a hydroxymethyl group, and three aromatic protons on the pyridine ring. |

| ¹³C NMR | Shows the expected number of carbon signals corresponding to the molecular structure. |

| Mass Spectrometry | The molecular ion peak corresponds to the calculated molecular weight. |

| X-ray Crystallography | Confirms the molecular structure and provides detailed information on bond lengths and angles. |

Detailed spectroscopic data can be found in various chemical databases and the original publication.

Logical Relationships and Workflows

The synthesis of this compound can be visualized as a straightforward workflow. The following diagram illustrates the key steps involved in its preparation and subsequent potential applications.

Signaling Pathways and Biological Activity

As of the date of this guide, there is no specific information in the public domain detailing the biological activity of this compound or its direct interaction with any signaling pathways. The original research focused on its synthesis and structure.

However, the pyridine-2-carboxylate moiety is a known structural feature in a variety of biologically active compounds. For instance, derivatives of picolinic acid (pyridine-2-carboxylic acid) have been investigated for their roles as enzyme inhibitors and for their anticonvulsant properties. The presence of the hydroxymethyl group provides a site for further derivatization, which could lead to compounds with novel biological activities.

The following diagram represents a hypothetical signaling pathway where a derivative of this compound could potentially act as an inhibitor, a common mechanism for pyridine-based drugs.

Conclusion

This compound is a readily accessible and versatile chemical entity. Its discovery in 2007 provided a new building block for synthetic chemists. While its own biological profile is yet to be fully elucidated, its structural features make it a compound of interest for the development of new pharmaceutical agents. The detailed synthetic protocol and characterization data provided in this guide are intended to support and encourage further investigation into the applications of this promising molecule in drug discovery and other areas of chemical science. Further research into the biological activities of this compound and its derivatives is warranted to unlock its full therapeutic potential.

References

Preliminary Investigation of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a pyridine core substituted with both a reactive hydroxymethyl group and an ethyl ester, offers multiple avenues for chemical modification. This technical guide provides a preliminary investigation into the reactivity of this compound, summarizing key transformations and providing detailed experimental protocols for its synthesis and subsequent reactions. The strategic location of the functional groups allows for a range of derivatizations, including oxidation of the alcohol, transformations of the ester moiety, and reactions involving the pyridine nitrogen, making it a valuable scaffold for the synthesis of novel ligands, and complex molecular architectures.

Introduction

This compound, also known as Ethyl 6-(hydroxymethyl)picolinate, is a heterocyclic building block that has garnered attention in pharmaceutical and materials science research. The presence of a primary alcohol and an ester group on the pyridine framework allows for selective and sequential chemical modifications. This dual functionality makes it an ideal starting material for the synthesis of a diverse array of derivatives with potential applications in drug discovery, catalysis, and coordination chemistry. This guide will explore the fundamental reactivity of this compound, providing a foundation for its application in complex synthetic endeavors.

Synthesis of this compound

The most common route for the synthesis of this compound involves the selective reduction of the corresponding diester, dimethyl pyridine-2,6-dicarboxylate.

Experimental Protocol: Synthesis of Ethyl 6-(hydroxymethyl)picolinate

This procedure is adapted from a similar synthesis of the methyl ester. A solution of dimethyl pyridine-2,6-dicarboxylate is carefully reduced to the mono-alcohol. Subsequent transesterification or direct reduction and esterification would yield the title compound. One reported synthesis involves the protection of the hydroxymethyl group of a precursor before further manipulation. For instance, a silyl-protected hydroxymethyl pyridine carboxylic acid methyl ester can be deprotected using tetrabutylammonium fluoride to yield the free alcohol[1].

A plausible synthetic pathway is outlined below:

dot

Caption: Synthetic pathway to this compound.

Reactivity of the Hydroxymethyl Group

The primary alcohol at the 6-position is a key site for functionalization. It can undergo oxidation to form the corresponding aldehyde or carboxylic acid, or be converted into a leaving group for nucleophilic substitution reactions.

Oxidation

The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid using various oxidizing agents. The choice of reagent will determine the oxidation state of the product.

Table 1: Oxidation Reactions

| Product | Reagent | Conditions | Yield |

| 6-Formylpyridine-2-carboxylic acid ethyl ester | MnO₂, PCC, or Swern Oxidation | Varies with reagent | Typically moderate to high |

| 6-Carboxypyridine-2-carboxylic acid ethyl ester | KMnO₄, Jones reagent, or RuCl₃/NaIO₄ | Varies with reagent | Typically good |

Experimental Protocol: General Procedure for Oxidation (Conceptual)

A solution of this compound in a suitable solvent (e.g., dichloromethane for PCC or acetone for Jones reagent) would be treated with the oxidizing agent at a controlled temperature. Upon completion, the reaction would be quenched, and the product isolated and purified using standard techniques like column chromatography.

Conversion to a Leaving Group

The hydroxyl group can be converted into a better leaving group, such as a halide or a sulfonate ester, to facilitate nucleophilic substitution reactions. A common transformation is the conversion to a chloromethyl group.

Table 2: Conversion to Alkyl Halide

| Product | Reagent | Conditions | Yield |

| Ethyl 6-(chloromethyl)pyridine-2-carboxylate | Thionyl chloride (SOCl₂) or Cyanuric chloride/DMF | Varies with reagent | Good |

Experimental Protocol: Synthesis of Ethyl 6-(chloromethyl)pyridine-2-carboxylate

To a solution of this compound in an appropriate solvent, thionyl chloride is added dropwise at a low temperature. The reaction mixture is then stirred at room temperature or gently heated to drive the reaction to completion. The product is then isolated by removal of the solvent and excess reagent. The use of cyanuric chloride in DMF has been reported as a milder alternative for similar substrates to avoid over-chlorination[2].

dot

Caption: Reactivity of the hydroxymethyl group.

Reactivity of the Ethyl Ester Group

The ethyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid or converted directly into amides or other ester derivatives.

Hydrolysis

The ester can be hydrolyzed under acidic or basic conditions to yield 6-(hydroxymethyl)pyridine-2-carboxylic acid.

Table 3: Ester Hydrolysis

| Product | Reagent | Conditions | Yield |

| 6-(Hydroxymethyl)pyridine-2-carboxylic acid | LiOH, NaOH, or HCl | Aqueous or alcoholic solvent, heat | Typically high |

Amide Formation

The ester can be converted to an amide by reaction with an amine. This can be achieved directly (aminolysis) or by a two-step process involving hydrolysis to the carboxylic acid followed by amide coupling.

Table 4: Amide Formation

| Product | Reagent | Conditions | Yield |

| 6-(Hydroxymethyl)pyridine-2-carboxamide derivative | Amine (R-NH₂) | Heat, or coupling agents (e.g., HATU, EDC) after hydrolysis | Varies |

Experimental Protocol: General Procedure for Amide Coupling (Conceptual)

Following hydrolysis of the ester, the resulting carboxylic acid would be dissolved in a suitable solvent (e.g., DMF or CH₂Cl₂). A coupling agent (e.g., HATU or EDC) and a base (e.g., DIPEA) would be added, followed by the desired amine. The reaction would be stirred at room temperature until completion, after which the product would be isolated and purified.

Reactivity involving the Pyridine Ring

The pyridine nitrogen is a site for coordination to metal ions, making this compound and its derivatives valuable ligands in coordination chemistry. The electron-withdrawing nature of the ester group influences the reactivity of the pyridine ring towards electrophilic and nucleophilic attack.

dot

References

The Versatile Building Block: A Technical Guide to Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate is a key heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its bifunctional nature, possessing both a reactive hydroxymethyl group and an ester moiety on a pyridine scaffold, allows for a diverse range of chemical transformations, making it an ideal starting material for the synthesis of complex molecular architectures and pharmacologically active agents. This technical guide provides an in-depth overview of its synthesis, properties, and applications, supported by detailed experimental protocols and structural data.

Physicochemical Properties

This compound is a white to off-white solid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| CAS Number | 41337-81-9 | [2] |

| Appearance | White to off-white solid | [3] |

| Boiling Point (Predicted) | 337.1 ± 32.0 °C | [3] |

| Density (Predicted) | 1.200 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 13.02 ± 0.10 | [3] |

Synthesis of this compound

There are two primary synthetic routes to access this versatile starting material, each with its own advantages. The first involves the selective reduction of a diester precursor, while the second employs a functional group interconversion from a readily available starting material.

Route 1: Selective Reduction of Dimethyl Pyridine-2,6-dicarboxylate

This method, detailed in the literature, provides a direct and efficient synthesis of the target compound.[4]

Experimental Protocol:

-

Materials: Dimethyl pyridine-2,6-dicarboxylate, Acetone, Aqueous K₂CO₃, Ethyl Acetate (EtOAc), Anhydrous Na₂SO₄.

-

Procedure:

-

A solution of dimethyl pyridine-2,6-dicarboxylate is prepared.

-

The solution is stirred for 30 minutes at room temperature and then refluxed for 10 hours.

-

After cooling to room temperature, the solvent is removed by distillation under reduced pressure.

-

Acetone (15 ml) is added to the residue, and the mixture is refluxed for 1 hour.

-

After concentration, aqueous K₂CO₃ (15 ml) is added, and the mixture is refluxed for another hour.

-

The mixture is then cooled to room temperature and extracted with EtOAc (10 x 10 ml).

-

The combined organic layers are dried over anhydrous Na₂SO₄ and evaporated in vacuo to yield the crude product.

-

The crude product is then purified by column chromatography.

-

Caption: Synthesis of this compound via selective reduction.

Route 2: Oxidation of 2,6-Lutidine and Subsequent Esterification

An alternative approach involves the oxidation of the readily available 2,6-lutidine to form 6-(hydroxymethyl)picolinic acid, followed by Fischer esterification.

Experimental Protocol (Two-Step Synthesis):

-

Step 1: Oxidation of 2,6-Lutidine to 6-(Hydroxymethyl)picolinic acid

-

This step can be achieved using various oxidizing agents. A common method involves the use of potassium permanganate (KMnO₄) in a neutral or slightly alkaline aqueous solution. The reaction requires careful temperature control to prevent over-oxidation to the dicarboxylic acid.

-

-

Step 2: Fischer Esterification of 6-(Hydroxymethyl)picolinic acid

-

Materials: 6-(Hydroxymethyl)picolinic acid, Ethanol (absolute), Sulfuric acid (concentrated).

-

Procedure:

-

6-(Hydroxymethyl)picolinic acid is dissolved in an excess of absolute ethanol.

-

A catalytic amount of concentrated sulfuric acid is cautiously added.

-

The mixture is heated to reflux for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the excess ethanol is removed under reduced pressure.

-

The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude this compound, which can be further purified by chromatography or recrystallization.

-

-

Caption: Two-step synthesis from 2,6-Lutidine.

Spectroscopic and Structural Data

The structural elucidation of this compound is confirmed by various spectroscopic methods and X-ray crystallography.

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Predicted shifts indicate characteristic signals for the ethyl group (triplet and quartet), the hydroxymethyl protons (singlet), and the aromatic protons of the pyridine ring. |

| ¹³C NMR | Predicted shifts show resonances for the carbonyl carbon of the ester, the carbons of the pyridine ring, the methylene carbon of the hydroxymethyl group, and the carbons of the ethyl group. |

| FT-IR (KBr, cm⁻¹) | Expected characteristic peaks include a broad O-H stretch (around 3400 cm⁻¹), C-H stretches (around 2900-3000 cm⁻¹), a strong C=O stretch of the ester (around 1720 cm⁻¹), and C=C/C=N stretches of the pyridine ring (around 1600-1400 cm⁻¹). |

| Mass Spectrometry | The predicted monoisotopic mass is 181.0739 Da. The mass spectrum is expected to show the molecular ion peak [M]⁺ at m/z 181, along with characteristic fragmentation patterns.[1] |

Crystal Structure:

Single-crystal X-ray diffraction analysis has provided detailed information about the three-dimensional structure of this compound.[4] The crystal data reveals a monoclinic system with the space group P2₁/c.[4] The molecule exhibits a nearly planar pyridine ring.

Table 3: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₉H₁₁NO₃ |

| Formula weight | 181.19 |

| Temperature | 298(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.134(2) Åb = 9.0494(18) Åc = 12.385(3) Åβ = 106.86(3)° |

| Volume | 871.3(4) ų |

| Z | 4 |

| Calculated density | 1.381 Mg/m³ |

Applications in Organic Synthesis

The dual functionality of this compound makes it a valuable intermediate for the synthesis of a wide array of more complex molecules, particularly in the development of novel therapeutic agents. The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, while the ester can be hydrolyzed or aminated.

A notable application of this scaffold is in the synthesis of Wip1 phosphatase inhibitors, such as GSK2830371.[3][5] While the direct use of the ethyl ester in the publicly available synthesis of GSK2830371 is not explicitly detailed, the core 6-(substituted methyl)pyridine-2-carboxylate structure is a key component of this and other similar bioactive molecules. The hydroxymethyl group serves as a handle for introducing further complexity and functionality.

Caption: Synthetic utility of this compound.

The development of novel antiviral compounds is another area where this starting material shows significant promise. The pyridine core is a common feature in many antiviral drugs, and the functional handles on this molecule allow for the systematic modification and optimization of lead compounds.

Conclusion

This compound is a highly valuable and versatile starting material in organic synthesis. Its straightforward preparation, coupled with the presence of two distinct and reactive functional groups, provides a robust platform for the construction of complex and biologically active molecules. The detailed synthetic protocols and structural data provided in this guide serve as a comprehensive resource for researchers and professionals in drug discovery and development, enabling the further exploration and utilization of this important chemical entity.

References

Commercial Availability and Technical Profile of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a reactive hydroxymethyl group and an ester moiety, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthetic methodologies, and a relevant biological signaling pathway for this compound.

Commercial Availability

This compound is readily available from a variety of commercial suppliers, catering to research and development needs. The following table summarizes a selection of vendors, their reported purities, and typical quantities offered.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥97% | 1g, 5g |

| Combi-Blocks | >97.0% (TLC) | 1g, 5g, 10g |

| TCI America | >98.0% (GC) | 1g, 5g |

| Santa Cruz Biotechnology | - | 1g, 5g, 25g |

| Fisher Scientific | - | 1g, 5g |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, compiled from various supplier and database sources.

| Property | Value |

| CAS Number | 109852-92-0 |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| Appearance | White to off-white solid |

| Boiling Point | 134-136 °C at 0.5 mmHg |

| Melting Point | 58-62 °C |

| Density | 1.221 g/cm³ |

| Solubility | Soluble in methanol, chloroform |

| Storage Temperature | 2-8°C |

Synthesis of this compound

A plausible and frequently cited synthetic route to this compound involves the selective reduction of the corresponding diester, dimethyl pyridine-2,6-dicarboxylate.

Experimental Protocol: Selective Reduction of Dimethyl Pyridine-2,6-dicarboxylate

Materials:

-

Dimethyl pyridine-2,6-dicarboxylate

-

Lithium borohydride (LiBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

A solution of dimethyl pyridine-2,6-dicarboxylate (1 equivalent) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0°C in an ice bath.

-

Lithium borohydride (1.0-1.2 equivalents) is added portion-wise to the stirred solution. The reaction mixture is stirred at 0°C for 1-2 hours and then allowed to warm to room temperature, stirring for an additional 12-16 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is carefully quenched by the slow addition of water at 0°C.

-

The mixture is diluted with dichloromethane and washed sequentially with saturated aqueous NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.

A logical workflow for this synthesis is depicted in the following diagram:

Relevant Biological Signaling Pathway: Telomerase Inhibition

While this compound itself has not been extensively studied for its biological activity, the pyridine scaffold is a common feature in many enzyme inhibitors. Notably, various pyridine derivatives have been investigated as inhibitors of telomerase, an enzyme crucial for the immortalization of cancer cells.

Telomerase is a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, thereby preventing their progressive shortening during cell division. In most somatic cells, telomerase activity is repressed, leading to a finite cellular lifespan. However, in the vast majority of cancer cells, telomerase is reactivated, enabling unlimited proliferation. Inhibition of telomerase is therefore a promising strategy for cancer therapy.

The catalytic subunit of human telomerase is known as hTERT. The expression of hTERT is tightly regulated by a complex network of signaling pathways. Several transcription factors, including c-Myc and NF-κB, can upregulate hTERT expression. Conversely, tumor suppressor proteins like p53 can repress its transcription. Pyridine-based inhibitors can interfere with this process through various mechanisms, including direct inhibition of the hTERT enzyme activity or by modulating the upstream signaling pathways that control its expression.

The following diagram illustrates a simplified overview of the telomerase regulation and inhibition pathway.

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate, a valuable intermediate in pharmaceutical and materials science research. The protocols outlined below are based on established chemical transformations and offer two distinct synthetic routes to the target molecule.

Introduction

This compound (CAS No: 41337-81-9) is a substituted pyridine derivative with applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients and ligands for coordination chemistry.[1] Its structure incorporates a pyridine ring, an ethyl ester, and a hydroxymethyl group, providing multiple points for further functionalization. These protocols offer reliable methods for its preparation in a laboratory setting.

Synthesis Protocols

Two primary synthetic routes are detailed below. The first is a selective reduction of a diester, which is generally more efficient. The second is a multi-step synthesis starting from 6-methylpyridine-2-carboxylic acid, which is useful if the diester starting material is unavailable.

Protocol 1: Selective Reduction of Diethyl Pyridine-2,6-dicarboxylate

This protocol is adapted from a known procedure for the synthesis of the corresponding methyl ester, which proceeds in high yield.[2] It involves the selective reduction of one of the two ester groups of diethyl pyridine-2,6-dicarboxylate using a mild reducing agent.

Experimental Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve diethyl pyridine-2,6-dicarboxylate (1.00 equiv) in a solvent mixture of ethanol and dichloromethane (2:1 v/v).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Reducing Agent: To the cooled solution, add sodium borohydride (NaBH₄) (1.00 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

-

Reaction: Stir the resulting solution at room temperature overnight.

-

Quenching: Quench the reaction by the slow addition of aqueous ammonium chloride solution (50 mL).

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure this compound.

Quantitative Data Summary for Protocol 1

| Parameter | Value | Reference |

| Starting Material | Diethyl pyridine-2,6-dicarboxylate | [2] |

| Key Reagent | Sodium borohydride (NaBH₄) | [2] |

| Solvent | Ethanol/Dichloromethane | [2] |

| Reaction Temperature | 0°C to Room Temperature | [2] |

| Reaction Time | Overnight | [2] |

| Reported Yield (for methyl ester) | 92% | [2] |

Synthesis Workflow for Protocol 1

Caption: Selective reduction of diethyl pyridine-2,6-dicarboxylate.

Protocol 2: Multi-step Synthesis from 6-Methylpyridine-2-carboxylic Acid

This route involves three main steps: esterification of the carboxylic acid, bromination of the methyl group, and subsequent hydrolysis to the hydroxymethyl group.

Step 2a: Esterification to Ethyl 6-methylpyridine-2-carboxylate

This procedure is based on a standard acid-catalyzed esterification.[3]

Experimental Protocol:

-

Reaction Setup: To a solution of 6-methylpicolinic acid (1.00 equiv) in ethanol (50 mL), slowly add sulfuric acid (catalytic amount).

-

Reaction: Heat the mixture to reflux for 22 hours.

-

Work-up: Concentrate the reaction mixture to dryness. Dissolve the residue in water (50 mL) and adjust the pH to 8-9 with sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 40 mL).

-

Drying and Concentration: Combine the organic layers, dry over sodium sulfate, and concentrate to yield ethyl 6-methylpyridine-2-carboxylate.

Step 2b: Bromination to Ethyl 6-(bromomethyl)pyridine-2-carboxylate

This step utilizes N-Bromosuccinimide (NBS) for the radical bromination of the methyl group.[4]

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve ethyl 6-methylpyridine-2-carboxylate (1.00 equiv) in a suitable solvent (e.g., carbon tetrachloride).

-

Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.00 equiv) and a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Reaction: Reflux the mixture for 48 hours.

-

Work-up: After cooling, filter the reaction mixture to remove succinimide.

-

Purification: Concentrate the filtrate and purify the residue by chromatography to obtain ethyl 6-(bromomethyl)pyridine-2-carboxylate.

Step 2c: Hydrolysis to this compound

This is a standard nucleophilic substitution reaction to convert the bromide to an alcohol.

Experimental Protocol:

-

Reaction Setup: Dissolve ethyl 6-(bromomethyl)pyridine-2-carboxylate (1.00 equiv) in a mixture of acetone and water.

-

Reaction: Add a mild base, such as sodium bicarbonate, and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: Remove the acetone under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate.

-

Drying and Purification: Dry the combined organic layers over sodium sulfate, concentrate, and purify by column chromatography to yield the final product.

Quantitative Data Summary for Protocol 2

| Step | Starting Material | Key Reagents | Reaction Conditions | Reported Yield | Reference |

| 2a: Esterification | 6-Methylpicolinic acid | Ethanol, Sulfuric acid | Reflux, 22 h | 78% | [3] |

| 2b: Bromination | Ethyl 6-methylpyridine-2-carboxylate | NBS, Radical initiator | Reflux, 48 h | 40% | [4] |

| 2c: Hydrolysis | Ethyl 6-(bromomethyl)pyridine-2-carboxylate | Sodium bicarbonate | Room Temperature | - | General Method |

Synthesis Workflow for Protocol 2

Caption: Multi-step synthesis from 6-methylpyridine-2-carboxylic acid.

Safety Precautions

Standard laboratory safety procedures should be followed when performing these protocols. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be carried out in a well-ventilated fume hood. Consult the Material Safety Data Sheets (MSDS) for all chemicals used.

References

- 1. CAS 41337-81-9: 2-Pyridinecarboxylic acid, 6-(hydroxymethy… [cymitquimica.com]

- 2. METHYL-6-HYDROXYMETHYL-2-CARBOXYLATE PYRIDINE | 39977-44-1 [chemicalbook.com]

- 3. 6-methyl-pyridine-2-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Pyridinecarboxylic acid, 6-(broMoMethyl)-, ethyl ester synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the key chemical reactions of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate. This versatile pyridine derivative serves as a valuable building block in medicinal chemistry and organic synthesis, primarily utilized as an intermediate in the preparation of more complex bioactive molecules.

Introduction